molecular formula C10H8FNO B572257 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile CAS No. 1342216-46-9

3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile

Cat. No.: B572257
CAS No.: 1342216-46-9
M. Wt: 177.178
InChI Key: LHALWHGOBSNCBL-UHFFFAOYSA-N
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Description

3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile is an organic compound with a unique structure that includes a fluorine atom, a methyl group, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of enzyme inhibition or as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzymatic activity to activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylphenyl isocyanate
  • 3-Fluoro-4-methylphenyl isocyanate
  • 4-Fluoro-3-methylphenylboronic acid

Uniqueness

3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile is unique due to the presence of both a nitrile group and a fluorine atom on the phenyl ring, which imparts distinct chemical properties

Properties

CAS No.

1342216-46-9

Molecular Formula

C10H8FNO

Molecular Weight

177.178

IUPAC Name

3-(4-fluoro-3-methylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H8FNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6H,4H2,1H3

InChI Key

LHALWHGOBSNCBL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)CC#N)F

Synonyms

3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile

Origin of Product

United States

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